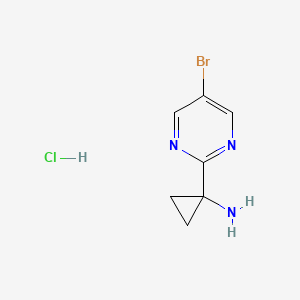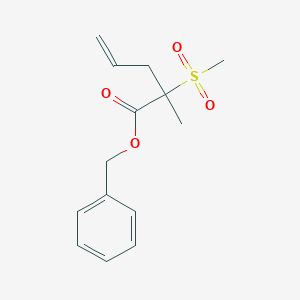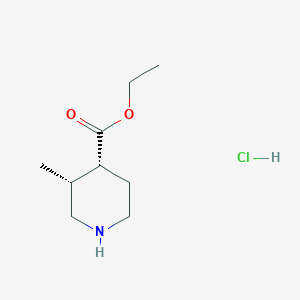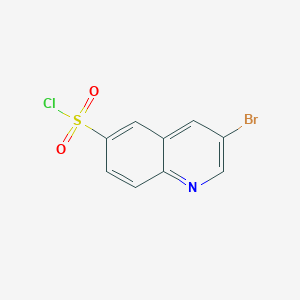
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromopyrimidine derivatives can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . This suggests that similar methodologies could potentially be applied to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyrimidine derivatives is often characterized by X-ray crystallography, as demonstrated in the paper where the crystal structure of a related compound was analyzed . The crystalline network of these compounds can be stabilized by hydrogen bonds, which is a common feature in the solid-state structure of such molecules.
Chemical Reactions Analysis
The reactivity of bromopyrimidine compounds can be inferred from their interactions with other chemicals. For instance, the reaction of a bromopyrimidine derivative with secondary amines in boiling ethanol afforded substituted aminopyrimidines . This indicates that the bromine atom in the pyrimidine ring can act as a reactive site for nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine derivatives can be deduced from their synthesis and molecular structure. The presence of bromine suggests that these compounds are likely to be dense and have relatively high molecular weights. The crystalline nature of these compounds, as evidenced by X-ray crystallography, indicates that they have well-defined melting points and may exhibit polymorphism .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride has been studied in the context of synthesizing novel pharmacological agents. For example, aminopyrimidine derivatives have been identified as partial agonists of the 5-HT1A receptor, showing potential in neuropsychiatric disorders treatment (Dounay et al., 2009).
Development of New Chemical Compounds
This chemical has been used in the synthesis of various novel compounds. For instance, thiazolo[4,5-d]pyrimidine derivatives were synthesized using aminopyrimidine intermediates (Bakavoli et al., 2006). Another study involved the synthesis of α-aminophosphonates from cyclopropylpyrimidine derivatives (Reddy et al., 2014).
Creation of Heterocyclic Compounds
The compound has been instrumental in creating various heterocyclic structures. For example, it was used in synthesizing pyrimidines and condensed pyrimidine derivatives, showing potential for microbial activity (Shehab et al., 2019).
Investigation of Chemical Reactions
Studies have also focused on the chemical reactivity of bromopyrimidines, including 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride, for understanding reaction mechanisms and developing new synthetic methodologies (Arantz & Brown, 1971).
Catalytic Applications
In some research, bromopyrimidines have been used to study catalytic reactions, like amination reactions catalyzed by palladium complexes (Ji et al., 2003).
Novel Syntheses of Heterocyclic Derivatives
The compound's derivatives have been synthesized for potential applications in inhibiting enzymes like lipoxygenases, indicating its role in medicinal chemistry (Doulah et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGBVYBDOOIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034594.png)



![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)







![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
